5-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile
Description
This compound features a 1,3-oxazole core substituted at position 4 with a nitrile group, at position 2 with a 3-methoxyphenyl group, and at position 5 with a piperazine ring bearing a 4-methoxybenzoyl moiety. Its molecular formula is C₂₄H₂₂N₄O₄ (MW: 448.91 g/mol).
Properties
IUPAC Name |
5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-29-18-8-6-16(7-9-18)22(28)26-10-12-27(13-11-26)23-20(15-24)25-21(31-23)17-4-3-5-19(14-17)30-2/h3-9,14H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMUVYZEORYHJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC(=CC=C4)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile is a synthetic organic molecule that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Molecular Formula
- C : 20
- H : 22
- N : 4
- O : 3
Structural Features
The compound features a piperazine ring, a methoxybenzoyl group, and an oxazole moiety, which contribute to its biological activity. The presence of the carbonitrile group enhances its reactivity and potential as a pharmacological agent.
Anticancer Activity
Research indicates that derivatives of oxazole compounds, including the one , exhibit significant anticancer properties. A study demonstrated that similar oxazole derivatives showed cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) with IC50 values in the micromolar range .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Oxazole Derivative A | MCF-7 | 0.65 | Induction of apoptosis |
| Oxazole Derivative B | MEL-8 | 2.41 | Inhibition of cell proliferation |
| This compound | MCF-7 | TBD | TBD |
The mechanism by which this compound exerts its biological effects likely involves interaction with specific cellular receptors or enzymes. It may act as an inhibitor of certain pathways critical for cancer cell survival or proliferation. For instance, compounds with similar structures have been shown to induce apoptosis through the activation of p53 and caspase pathways .
Antimicrobial Activity
In addition to anticancer properties, some piperazine derivatives have been reported to exhibit antimicrobial activity. While specific data on this compound is limited, related studies suggest potential efficacy against bacterial strains, making it a candidate for further exploration in antimicrobial drug development .
Study on Anticancer Efficacy
A recent study focused on the synthesis and biological evaluation of oxazole derivatives found that compounds similar to This compound demonstrated promising cytotoxic activity against leukemia and solid tumor cell lines. The study highlighted that structural modifications could enhance potency and selectivity against specific cancer types .
Clinical Relevance
While clinical trials specifically involving this compound are not yet documented, the structural similarities with other successful therapeutic agents suggest potential pathways for future clinical applications. The exploration of its analogs in preclinical studies could pave the way for novel cancer therapies.
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
The piperazine ring’s benzoyl group and the oxazole’s aryl substituents are key modifiable regions.
Key Observations :
Variations in the Oxazole Core
Modifications to the oxazole ring or its substituents influence electronic properties and binding affinity:
Key Observations :
- Nitrile Group : Present in all compounds, it acts as a hydrogen bond acceptor and enhances dipole interactions.
- Hybrid Systems (e.g., pyrazole-oxadiazole in ) : Broaden pharmacological profiles but may complicate synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
